![molecular formula C18H18N6O B5549381 2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidine derivatives are a class of compounds that have garnered interest in medicinal chemistry for their diverse biological activities. The general fascination with these compounds stems from their structural similarity to purines, which are integral to many biological processes. This structural resemblance allows them to interact with a variety of biological targets, making them valuable scaffolds in drug discovery.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep synthetic routes starting from simple precursors such as pyrazoles or pyrimidines. Common synthetic strategies include the cyclization of amino-pyrazoles with β-diketones or the reaction of pyrazole derivatives with halogenated compounds in the presence of bases. These methods allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships within this chemical space (Elnagdi et al., 1977).

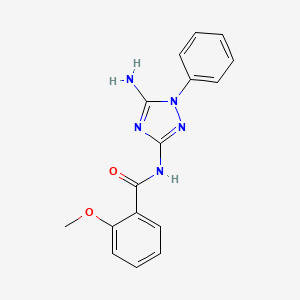

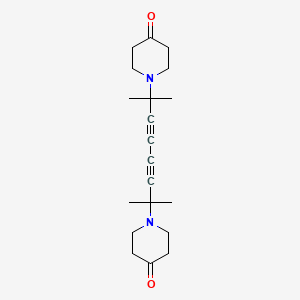

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of two fused heterocyclic rings. X-ray diffraction studies of these compounds reveal that substituents on the pyrazolo and pyrimidine rings can significantly influence the overall molecular conformation, which in turn affects their biological activity and interaction with target proteins. Crystallographic studies provide insights into the regioselectivity of reactions and the stabilization of certain tautomeric forms, which are crucial for understanding the reactivity and biological activity of these compounds (Amarasekara et al., 2009).

科学的研究の応用

Antitumor and Antimicrobial Activities

Enaminones as Building Blocks : Novel N-arylpyrazole-containing enaminones were synthesized and showed cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil. Additionally, some products demonstrated antimicrobial activity, suggesting potential as antitumor and antimicrobial agents (S. Riyadh, 2011).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Reactivity and Potential Ligands : A series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones were synthesized, potentially acting as benzodiazepine receptor ligands, indicating their relevance in neurological research and drug development (F. Bruni et al., 1994).

Anticancer and Anti-inflammatory Agents

Novel Pyrazolopyrimidines Derivatives : A novel series of pyrazolopyrimidines were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This study provides insights into the structure-activity relationship, highlighting their potential as therapeutic agents (A. Rahmouni et al., 2016).

Antiinflammatory Drug Development

Nonsteroidal Antiinflammatory Pyrazolopyrimidines : The synthesis of pyrazolo[1,5-a]pyrimidines revealed compounds with significant antiinflammatory properties and low to nonexistent ulcerogenic activity, providing a foundation for the development of safer antiinflammatory drugs (G. Auzzi et al., 1983).

Phosphodiesterase Inhibitors

Cyclic GMP Phosphodiesterase Inhibitory Activity : A series of 6-phenylpyrazolo[3,4-d]pyrimidones were identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, exhibiting antihypertensive activity and potential for treating various cardiovascular conditions (B. Dumaitre & N. Dodic, 1996).

作用機序

将来の方向性

特性

IUPAC Name |

2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O/c1-11-9-16-20-15(14-7-5-4-6-8-14)10-17(24(16)23-11)19-12(2)18-22-21-13(3)25-18/h4-10,12,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMHPRIHBMYXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=C(C=C2NC(C)C3=NN=C(O3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)